molecular formula C9H8O5 B12613694 2-Formyl-5-hydroxy-3-methoxybenzoic acid CAS No. 918668-57-2

2-Formyl-5-hydroxy-3-methoxybenzoic acid

Cat. No.: B12613694
CAS No.: 918668-57-2
M. Wt: 196.16 g/mol
InChI Key: IUOZSRREQSUYNI-UHFFFAOYSA-N
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Description

2-Formyl-5-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a hydroxyl group, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid typically involves the formylation of 5-hydroxy-3-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-hydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products

    Oxidation: 2-Carboxy-5-hydroxy-3-methoxybenzoic acid.

    Reduction: 2-Hydroxymethyl-5-hydroxy-3-methoxybenzoic acid.

    Substitution: 2-Formyl-5-chloro-3-methoxybenzoic acid.

Scientific Research Applications

2-Formyl-5-hydroxy-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-5-hydroxy-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Hydroxy-5-methoxybenzoic acid: Similar structure but different positioning of the hydroxyl and methoxy groups, affecting its chemical properties.

    3-Methoxysalicylic acid: Another derivative of salicylic acid with different substitution patterns.

Uniqueness

2-Formyl-5-hydroxy-3-methoxybenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications.

Properties

CAS No.

918668-57-2

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

2-formyl-5-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C9H8O5/c1-14-8-3-5(11)2-6(9(12)13)7(8)4-10/h2-4,11H,1H3,(H,12,13)

InChI Key

IUOZSRREQSUYNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)C(=O)O)O

Origin of Product

United States

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